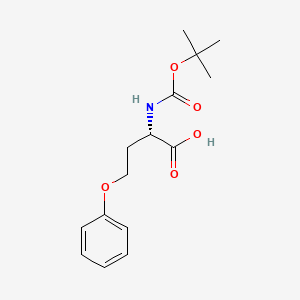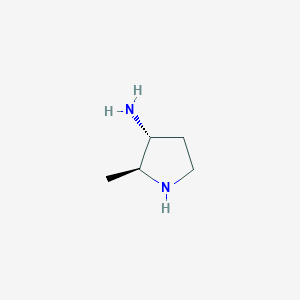
(2S,3R)-2-methylpyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-2-methylpyrrolidin-3-amine is a chiral amine with a pyrrolidine ring structure. This compound is characterized by its specific stereochemistry, which is denoted by the (2S,3R) configuration. The presence of both an amine group and a methyl group attached to the pyrrolidine ring makes it a valuable intermediate in organic synthesis and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-methylpyrrolidin-3-amine typically involves the use of chiral catalysts or chiral starting materials to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a pyrrolidinone derivative, using a chiral rhodium or ruthenium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale asymmetric synthesis techniques. This can include the use of chiral auxiliaries or enzymes to achieve the desired stereochemistry. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-methylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(2S,3R)-2-methylpyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which (2S,3R)-2-methylpyrrolidin-3-amine exerts its effects depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but often include interactions with neurotransmitter systems or enzyme active sites.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2-methylpyrrolidin-3-amine: A stereoisomer with different spatial arrangement of atoms.
(2R,3R)-2-methylpyrrolidin-3-amine: Another stereoisomer with distinct properties.
Pyrrolidine: The parent compound without the methyl and amine substituents.
Uniqueness
The (2S,3R) configuration of 2-methylpyrrolidin-3-amine imparts unique stereochemical properties that can influence its reactivity and interactions with biological targets. This makes it particularly valuable in applications requiring high enantioselectivity.
Properties
Molecular Formula |
C5H12N2 |
|---|---|
Molecular Weight |
100.16 g/mol |
IUPAC Name |
(2S,3R)-2-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C5H12N2/c1-4-5(6)2-3-7-4/h4-5,7H,2-3,6H2,1H3/t4-,5+/m0/s1 |
InChI Key |
KCFCHQFZOXTLFP-CRCLSJGQSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](CCN1)N |
Canonical SMILES |
CC1C(CCN1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[2-(fluorosulfonyl)propyl]-N-methylcarbamate](/img/structure/B13483262.png)
![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptane-4-carboxylic acid](/img/structure/B13483266.png)

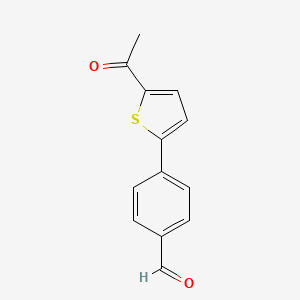
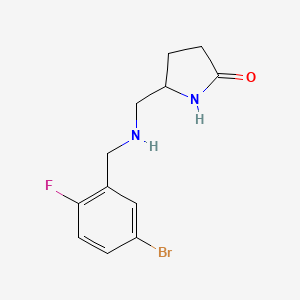
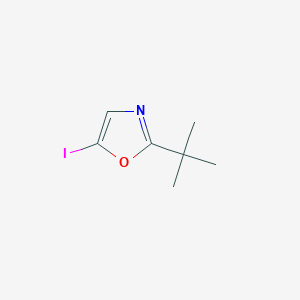
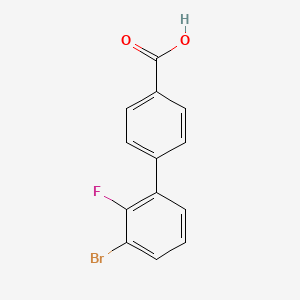

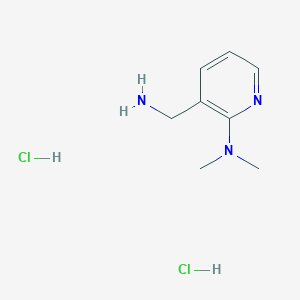
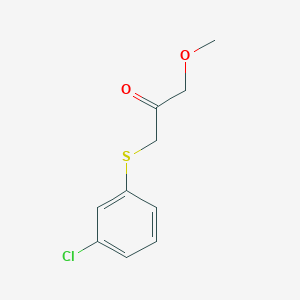
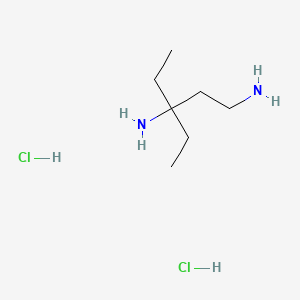
![4-[5-(Chloromethyl)-4-methyl-1,3-thiazol-2-yl]pyridinehydrochloride](/img/structure/B13483333.png)
![tert-butyl N-[(2-chloropyridin-3-yl)methyl]-N-methylcarbamate](/img/structure/B13483348.png)
